BenchChemオンラインストアへようこそ!

6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Parallel Synthesis Cross-Coupling

6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1262618-38-1) is a polyfunctionalized triazolopyridine heterocycle with a molecular weight of 257.04 g/mol and molecular formula C₇H₅BrN₄O₂. It belongs to the [1,2,4]triazolo[4,3-a]pyridine family, which is recognized for diverse pharmaceutical applications including kinase inhibition.

Molecular Formula C7H5BrN4O2
Molecular Weight 257.04 g/mol
Cat. No. B13662987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC7H5BrN4O2
Molecular Weight257.04 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=C(C=C2[N+](=O)[O-])Br
InChIInChI=1S/C7H5BrN4O2/c1-4-9-10-7-6(12(13)14)2-5(8)3-11(4)7/h2-3H,1H3
InChIKeyOHSAGJYAWLEHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine: Core Scaffold, Physicochemical Identity, and Procurement-Relevant Specifications


6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1262618-38-1) is a polyfunctionalized triazolopyridine heterocycle with a molecular weight of 257.04 g/mol and molecular formula C₇H₅BrN₄O₂ . It belongs to the [1,2,4]triazolo[4,3-a]pyridine family, which is recognized for diverse pharmaceutical applications including kinase inhibition [1]. The compound's substitution pattern—bromine at C-6, methyl at C-3, and nitro at C-8—distinguishes it from mono- and di-substituted analogs. Commercially, it is offered at a certified purity of ≥95% (HPLC) by authorized vendors, a specification that directly supports its use as a key intermediate in medicinal chemistry campaigns targeting MET kinase and autoimmune hepatitis pathways [1][2].

Why Generic Substitution Fails for 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine: The Multi-Vector Synthetic Handle Imperative


Attempts to replace this compound with simpler triazolopyridine analogs (e.g., 3-methyl-8-nitro or 6-bromo-3-methyl variants) fail because each substituent enables a distinct, non-redundant synthetic transformation. The C-6 bromine is the exclusive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura) for C–C bond formation [1]. The C-8 nitro group is the sole precursor for reduction to the primary amine, which is subsequently functionalized via amidation or sulfonylation [1]. Removal of either handle collapses the entire downstream diversification strategy; the C-3 methyl provides metabolic shielding not achievable with hydrogen. This orthogonal reactivity profile, demonstrated in the synthesis of 6a–q, 7a–k, and 8a–f derivative libraries, is absent in de-bromo or de-nitro comparators, making generic substitution chemically impossible for any program requiring sequential or parallel derivatization at both the 6- and 8-positions [1].

6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Dual Orthogonal Reactive Handles: Synthetic Utility Comparison vs. 3-Methyl-8-nitro and 6-Bromo-3-methyl Analogs

The target compound uniquely provides two orthogonal reactive centers—a C-6 bromine and a C-8 nitro group—enabling sequential diversification without protecting group manipulation. In contrast, 3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 31040-10-5) lacks the C-6 bromine required for Suzuki-Miyaura coupling, while 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1176103-41-5 for the 8-amine analog) lacks the nitro handle for amination/sulfonylation. The Shi et al. 2019 synthesis demonstrates that compound 3 (the target's structure) is reduced to the 8-amine (compound 4) with Fe/NH₄Cl, followed by Suzuki coupling at C-6 and subsequent amidation/sulfonylation at C-8, generating libraries of 6a–q, 7a–k, and 8a–f in excellent yields [1]. Neither mono-functional analog can sustain this full diversification sequence.

Medicinal Chemistry Parallel Synthesis Cross-Coupling Library Generation

Validated Intermediate in Published Autoimmune Hepatitis SAR Campaign: Yield and Purity Benchmarking

The target compound is the direct precursor (identified as compound 3) in the published synthesis of TZP derivatives evaluated for Con A-induced hepatitis. The quantitative synthesis protocol reports a yield of 82% over two steps from 5-bromo-2-chloro-3-nitropyridine to compound 3 [1]. The final library members derived from this intermediate (compound 8d) exhibited an NO release inhibition of 27.05±0.34% relative to LPS control at 20 µM in RAW264.7 macrophages, and in vivo efficacy was demonstrated by ALT/AST reduction in a mouse AIH model . No alternative intermediate (e.g., 3-methyl-8-nitro analog without bromine) is capable of generating the full 6,8-disubstituted library that produced the lead compound 8d. This establishes the target compound as the chemically validated gateway to the most potent analogs in this therapeutic series.

Autoimmune Hepatitis SAR NO Inhibition Drug Discovery

MET Kinase Inhibitor Scaffold Potential: Structural Differentiation from 6-Bromo-3-(pyridin-4-yl) Analog

The [1,2,4]triazolo[4,3-a]pyridine core is a recognized scaffold for MET kinase inhibition, as claimed in the Sanofi-Aventis patent family (US20110263594A1) [1]. X-ray crystallographic data for a closely related analog, 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, confirms the scaffold's ability to adopt a planar conformation (monoclinic P2₁/c, a = 14.3213 Å, b = 6.9452 Å, c = 12.6860 Å, β = 100.265°, V = 1241.62 ų) amenable to ATP-binding pocket insertion [2]. The target compound differentiates itself by possessing an 8-nitro group, which serves as both a hydrogen-bond acceptor for kinase hinge-binding interactions and a precursor to amine for further derivatization—a functional vector absent in the 3-(pyridin-4-yl) analog that has only a C-6 bromine as a modifiable handle. Patent claims encompassing Ra = Hal and Rb = H/alkyl substitution patterns are consistent with the target compound's substitution architecture as a MET inhibitor intermediate [1].

MET Kinase Oncology Kinase Inhibition Scaffold Optimization

Physicochemical and Spectral Differentiation: MW, LogP, and MS Fingerprint vs. 3-Methyl-8-nitro Analog

The target compound (MW 257.04, C₇H₅BrN₄O₂) exhibits a distinct mass spectral signature due to the characteristic bromine isotope pattern (¹:¹ ratio for [M] and [M+2] peaks) combined with the nitro group fragmentation. The 3-methyl-8-nitro analog (MW 178.15, C₇H₆N₄O₂) lacks this diagnostic bromine pattern, making unambiguous LC-MS identification of the target compound straightforward in reaction monitoring [1]. The exact mass of the target compound is 255.9595 Da (monoisotopic), with a mass defect contributed by bromine that is absent in non-halogenated comparators. This spectral differentiation is critical for procurement specifications: the ≥95% purity (HPLC) offered commercially is verifiable by the unique bromine isotopic envelope, whereas the 3-methyl-8-nitro analog's purity assessment relies solely on UV absorbance without a confirmatory halogen signature.

Analytical Chemistry QC/QA Mass Spectrometry Building Block Characterization

6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Parallel Library Synthesis for Autoimmune Hepatitis Drug Discovery

Medicinal chemistry teams pursuing structure–activity relationship (SAR) studies on triazolopyridine-based anti-inflammatory agents should prioritize this compound as the central intermediate. Its dual orthogonal handles enable parallel diversification: Suzuki-Miyaura coupling at C-6 introduces aryl/heteroaryl groups, while reduction of the C-8 nitro group to an amine followed by amidation or sulfonylation explores the C-8 vector. This strategy is directly validated by the Shi et al. 2019 publication, where compound 8d demonstrated 27.05±0.34% NO inhibition at 20 µM and in vivo efficacy in a Con A-induced hepatitis model [1]. Laboratories procuring this single intermediate can access the full 6,8-disubstituted chemical space that yielded the lead compound, avoiding the need to purchase multiple mono-functionalized building blocks.

MET Kinase Inhibitor Intermediate for Oncology Programs

Research groups developing ATP-competitive MET kinase inhibitors should evaluate this scaffold as a replacement for simpler 3-aryl triazolopyridines. The crystallographically validated planar geometry of the [1,2,4]triazolo[4,3-a]pyridine core (confirmed by X-ray data on the 6-bromo-3-(pyridin-4-yl) analog) supports kinase domain binding, while the 8-nitro group provides an additional hydrogen-bonding interaction not available in 3-aryl-substituted comparators [2]. The Sanofi-Aventis patent family (US20110263594A1) explicitly claims triazolopyridines with Ra = halogen and Rb = alkyl as MET inhibitors, establishing freedom-to-operate precedent for this substitution pattern [3]. This compound is recommended for hit-to-lead optimization where both C-6 and C-8 vectors must be explored simultaneously.

Building Block Procurement for Core-Focused CRO Synthesis Services

Contract research organizations (CROs) offering custom synthesis of triazolopyridine libraries should stock this compound as a preferred starting material. Its two-step synthesis from 5-bromo-2-chloro-3-nitropyridine with an 82% published yield provides a reproducible entry point for multi-gram scale-up [1]. The bromine mass spectral signature (characteristic ¹:¹ isotope doublet) facilitates real-time reaction monitoring via LC-MS, reducing analytical turnaround time compared to non-halogenated analogs . CROs citing this compound in their catalog can market the direct link to a peer-reviewed medicinal chemistry publication, differentiating their building block offerings from generic triazolopyridines.

Analytical Method Development and Reference Standard Qualification

Analytical chemistry groups developing HPLC or LC-MS methods for triazolopyridine-related substances should select this compound as a system suitability standard due to its unique combination of chromophore (nitro), halogen (bromine), and heterocyclic core. The nitro group provides strong UV absorbance for HPLC-UV detection, while the bromine isotope pattern enables unambiguous mass spectrometric identification even in complex reaction matrices . The ≥95% purity specification available from commercial sources meets the threshold for reference standard qualification, and the absence of the bromine pattern in the common 3-methyl-8-nitro analog [4] means this compound can serve as a retention time marker that is unequivocally distinguishable from its non-brominated counterpart in co-injection experiments.

Quote Request

Request a Quote for 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.